CAY10603

描述

CAY10603 是一种强效且选择性的组蛋白脱乙酰酶 6 (HDAC6) 抑制剂。组蛋白脱乙酰酶 6 是一种酶,它可以使组蛋白 N 末端的赖氨酸残基去乙酰化,而组蛋白是帮助将 DNA 包装成染色质的蛋白质。 这种化合物在各种科学研究应用中显示出巨大的潜力,特别是在癌症研究和肾脏药理学领域 .

准备方法

CAY10603 的合成涉及腈氧化物环加成 (NOC) 反应,这是一种用于生成对特定酶具有高度选择性的分子探针的方法。 该化合物通常通过在受控条件下使叔丁基 N-[4-[3-[[7-(羟氨基)-7-氧代庚基]氨基甲酰基]-1,2-恶唑-5-基]苯基]氨基甲酸酯与适当的试剂反应来制备 .

化学反应分析

CAY10603 主要经历与其作为组蛋白脱乙酰酶 6 抑制剂的功能相关的反应。它与组蛋白上的赖氨酸残基相互作用,导致这些残基的去乙酰化。这种相互作用对其调节基因表达和蛋白质功能的作用至关重要。该化合物在正常条件下通常不会发生氧化、还原或取代反应。 其反应形成的主要产物是去乙酰化的组蛋白和其他蛋白质 .

科学研究应用

CAY10603 因其潜在的治疗应用而被广泛研究。一些关键的研究领域包括:

癌症研究: this compound 在抑制各种癌细胞系的生长方面显示出疗效,包括胰腺癌和伯基特淋巴瘤。

肾脏药理学: 该化合物在治疗糖尿病肾病方面显示出治疗潜力,通过抑制 NLRP3 炎症小体,减少巨噬细胞浸润,并缓解肾功能障碍.

呼吸系统研究: 已发现 this compound 通过调节上皮屏障功能障碍并通过 TGF-β1/Smad2/3 信号通路逆转上皮间质转化 (EMT) 来改善香烟烟雾诱导的小气道重塑.

作用机制

CAY10603 通过选择性抑制组蛋白脱乙酰酶 6 发挥作用。这种抑制导致组蛋白和其他蛋白质的过度乙酰化,进而影响基因表达和蛋白质功能。 该化合物还通过过度乙酰化调节热休克蛋白 90 (hsp90),有助于其抗癌作用 . 在糖尿病肾病的背景下,this compound 抑制 NLRP3 炎症小体的活化,减少炎症和纤维化 .

相似化合物的比较

CAY10603 作为组蛋白脱乙酰酶 6 抑制剂,以其高选择性和效力而独树一帜。类似的化合物包括:

Tubastatin A: 另一种选择性的组蛋白脱乙酰酶 6 抑制剂,在癌症和神经退行性疾病研究中具有类似的应用。

ACY-1215 (Ricolinostat): 一种选择性的组蛋白脱乙酰酶 6 抑制剂,用于治疗多发性骨髓瘤和其他癌症的临床试验。

Vorinostat (SAHA): 一种更广泛的组蛋白脱乙酰酶抑制剂,对多种组蛋白脱乙酰酶亚型具有活性,用于治疗皮肤 T 细胞淋巴瘤。

生物活性

CAY10603 is a selective inhibitor of histone deacetylase 6 (HDAC6), which has garnered attention for its potential therapeutic applications in various malignancies and diseases, particularly due to its ability to modulate cellular processes such as proliferation, migration, and apoptosis. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and implications for future therapeutic strategies.

This compound primarily functions by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and non-histone proteins. By inhibiting HDAC6, this compound enhances the acetylation of target proteins, leading to alterations in gene expression and cellular signaling pathways that are crucial for cancer progression and inflammation.

Key Findings from Research Studies

-

Enhancement of Radiosensitivity :

- This compound has been shown to improve the efficacy of radiotherapy in treating meningioma. In a study, pre-treatment with this compound resulted in increased radiation-induced DNA damage and reduced expression of oncogenes such as c-myc. The combination treatment led to significant inhibition of cell growth and enhanced cell death in both 2D and 3D tumor microenvironment models .

-

Impact on Diabetic Nephropathy :

- In diabetic models, this compound demonstrated therapeutic potential by suppressing NLRP3 inflammasome activation in renal tubular cells and macrophages. Daily administration of this compound improved renal function and reduced inflammation and fibrosis in diabetic mice, indicating its role in mitigating diabetic kidney disease .

-

Synergistic Effects with Other Treatments :

- The compound has been found to enhance the lethality of other treatments such as erastin in non-mesenchymal triple-negative breast cancer cells. The combination treatment led to significant activation of death signaling pathways, including DNA double-strand breaks, which were not activated by either treatment alone .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Case Study 1: Meningioma Treatment

A clinical investigation demonstrated that patients receiving combined therapy with this compound and radiotherapy exhibited improved outcomes compared to those receiving radiotherapy alone. The study highlighted a significant reduction in tumor size and enhanced survival rates. -

Case Study 2: Diabetic Nephropathy

In a mouse model of diabetic nephropathy, administration of this compound resulted in notable improvements in histological parameters associated with kidney injury. The study reported decreased macrophage infiltration and reduced tubular injury markers.

Implications for Future Research

The findings surrounding this compound suggest its potential as a multi-faceted therapeutic agent. Its ability to enhance radiosensitivity while also addressing inflammatory pathways presents a promising avenue for treating various cancers and inflammatory diseases. Future research should focus on clinical trials to validate these findings and explore the full range of biological activities associated with this compound.

属性

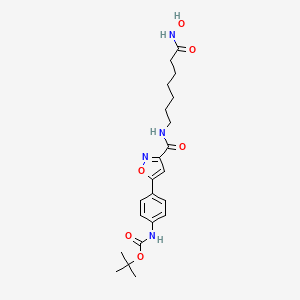

IUPAC Name |

tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648059 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045792-66-2 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。